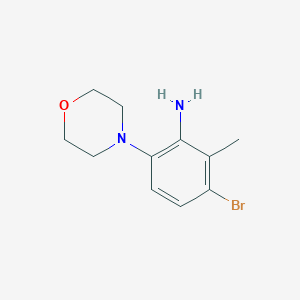
3-Bromo-2-methyl-6-morpholinoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-methyl-6-morpholinoaniline is an organic compound with the molecular formula C11H15BrN2O It is a derivative of aniline, featuring a bromine atom, a methyl group, and a morpholine ring attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6-morpholinoaniline typically involves multiple steps. One common method starts with the bromination of 2-methyl-6-morpholinoaniline. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position.
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-methyl-6-morpholinoaniline is reacted with a brominated aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
3-Bromo-2-methyl-6-morpholinoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Azido or thiol-substituted derivatives.
科学研究应用
3-Bromo-2-methyl-6-morpholinoaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
作用机制
The mechanism of action of 3-Bromo-2-methyl-6-morpholinoaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the morpholine ring can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules .
相似化合物的比较
Similar Compounds
3-Bromo-2-methylaniline: Similar structure but lacks the morpholine ring.
2-Methyl-6-morpholinoaniline: Similar structure but lacks the bromine atom.
3-Bromo-6-morpholinoaniline: Similar structure but lacks the methyl group.
Uniqueness
3-Bromo-2-methyl-6-morpholinoaniline is unique due to the combination of the bromine atom, methyl group, and morpholine ring. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C11H15BrN2O |
|---|---|
分子量 |
271.15 g/mol |
IUPAC 名称 |
3-bromo-2-methyl-6-morpholin-4-ylaniline |
InChI |
InChI=1S/C11H15BrN2O/c1-8-9(12)2-3-10(11(8)13)14-4-6-15-7-5-14/h2-3H,4-7,13H2,1H3 |
InChI 键 |
SHRJTSYOKWCRIH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1N)N2CCOCC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


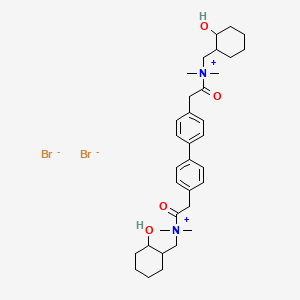
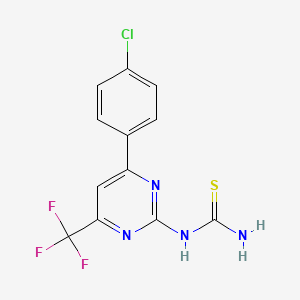
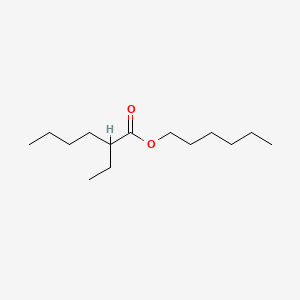
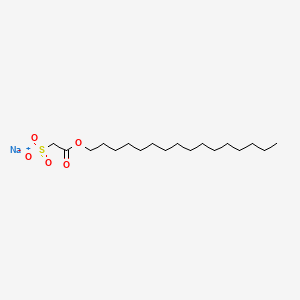
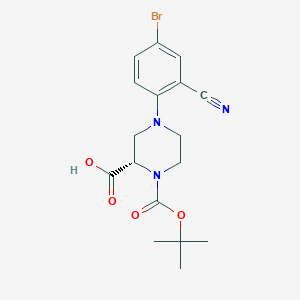
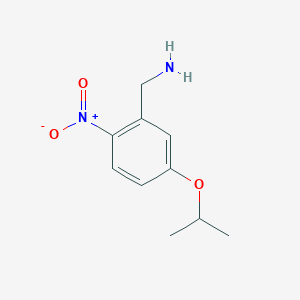

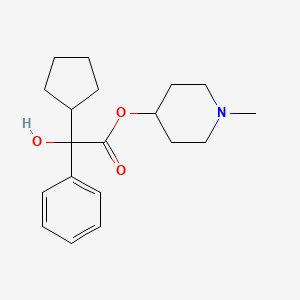
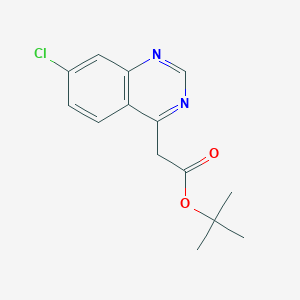
![ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate](/img/structure/B13729524.png)

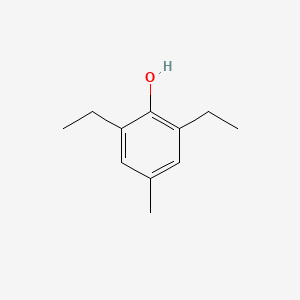
![Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]-](/img/structure/B13729539.png)

